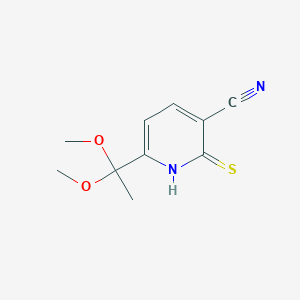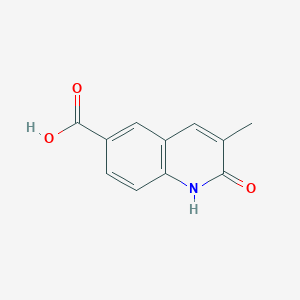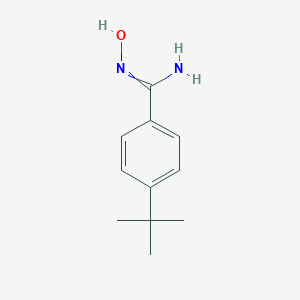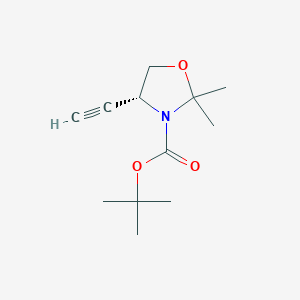![molecular formula C7H14N2 B069949 4-Methyl-5-azaspiro[2.4]heptan-2-amine CAS No. 174073-84-8](/img/structure/B69949.png)
4-Methyl-5-azaspiro[2.4]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-azaspiro[2.4]heptan-2-amine, also known as 4-MA, is a synthetic compound with potential applications in scientific research. It is a member of the spirocyclic amine family, which has been of interest to researchers due to their unique structural and pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-azaspiro[2.4]heptan-2-amine involves its ability to bind to and activate the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to SERT, 4-Methyl-5-azaspiro[2.4]heptan-2-amine prevents the reuptake of serotonin, leading to an increase in its extracellular levels. This increase in serotonin levels is thought to underlie the behavioral and physiological effects of 4-Methyl-5-azaspiro[2.4]heptan-2-amine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-5-azaspiro[2.4]heptan-2-amine are largely related to its ability to increase serotonin levels. Serotonin is a neurotransmitter that plays a role in many physiological processes, including mood regulation, appetite, and sleep. By increasing serotonin levels, 4-Methyl-5-azaspiro[2.4]heptan-2-amine has been shown to have a range of effects, including increased locomotor activity, decreased appetite, and altered sleep patterns.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-5-azaspiro[2.4]heptan-2-amine in lab experiments is its selectivity for the serotonin system. This allows researchers to specifically study the effects of serotonin on various physiological and behavioral processes. However, one limitation is that the effects of 4-Methyl-5-azaspiro[2.4]heptan-2-amine may not be representative of the effects of endogenous serotonin, as it is a synthetic compound.
Orientations Futures
There are several future directions for research on 4-Methyl-5-azaspiro[2.4]heptan-2-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 4-Methyl-5-azaspiro[2.4]heptan-2-amine on physiological and behavioral processes. Finally, there is a need for more research on the safety and potential side effects of 4-Methyl-5-azaspiro[2.4]heptan-2-amine, particularly in the context of its potential therapeutic use.
Conclusion
In conclusion, 4-Methyl-5-azaspiro[2.4]heptan-2-amine is a synthetic compound with potential applications in scientific research. Its ability to selectively increase serotonin levels makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-Methyl-5-azaspiro[2.4]heptan-2-amine involves the reaction of 4-methyl-2-nitrophenylamine with cyclohexanone in the presence of sodium hydride and a palladium catalyst. The resulting product is then reduced with lithium aluminum hydride to yield 4-Methyl-5-azaspiro[2.4]heptan-2-amine. This method has been successfully used in the laboratory to produce 4-Methyl-5-azaspiro[2.4]heptan-2-amine in high yields and purity.
Applications De Recherche Scientifique
4-Methyl-5-azaspiro[2.4]heptan-2-amine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin releasing agent (SSRA), which means that it can increase the levels of serotonin in the brain. This makes it a potentially useful tool for studying the role of serotonin in various physiological and behavioral processes.
Propriétés
Numéro CAS |
174073-84-8 |
|---|---|
Nom du produit |
4-Methyl-5-azaspiro[2.4]heptan-2-amine |
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
4-methyl-5-azaspiro[2.4]heptan-2-amine |
InChI |
InChI=1S/C7H14N2/c1-5-7(2-3-9-5)4-6(7)8/h5-6,9H,2-4,8H2,1H3 |
Clé InChI |
VJQLFXKUVWZYEJ-UHFFFAOYSA-N |
SMILES |
CC1C2(CCN1)CC2N |
SMILES canonique |
CC1C2(CCN1)CC2N |
Synonymes |
5-Azaspiro[2.4]heptan-1-amine,4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)



![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)



![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)